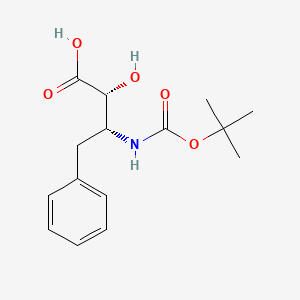

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Description

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (CAS 77171-41-6) is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. Its molecular formula is C₁₅H₂₁NO₅ (molecular weight: 295.34 g/mol), and it is widely employed in peptide synthesis due to its stereochemical stability and compatibility with solid-phase methodologies . The compound’s hydroxyl and carboxylic acid groups enable versatile reactivity, while the Boc group provides acid-labile protection, facilitating selective deprotection during synthesis .

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while Boc deprotection results in the free amine .

Scientific Research Applications

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then participate in various biochemical reactions. The hydroxyl and phenyl groups contribute to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Stereoisomeric Variants

Stereochemistry critically influences biological activity and synthetic utility. Key stereoisomers include:

Key Differences :

- The (2R,3R) isomer is preferred in peptide synthesis for its compatibility with Boc-based strategies, while the (2S,3R) isomer is utilized in bestatin analogs due to its stereospecific binding to proteases .

- Unprotected variants like (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid are intermediates in drug synthesis but lack the Boc group’s stability .

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring alter electronic properties and lipophilicity:

Key Differences :

Alternative Protecting Groups

The choice of protecting group impacts synthesis strategies:

Key Differences :

β-Amino Acid Analogs

The compound belongs to a broader class of β-amino acids with diverse applications:

Biological Activity

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, commonly referred to as Boc-AHPA, is a compound of significant interest in pharmaceutical and biochemical research. Its structural characteristics and functional groups make it a versatile building block in drug development, particularly for neurological applications. This article provides an overview of its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.34 g/mol

- CAS Number : 62023-65-8

1. Neuroprotective Effects

Boc-AHPA has been studied for its potential neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways, which are crucial in managing excitatory neurotransmission and preventing neuronal excitotoxicity . This modulation suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

2. Pharmaceutical Applications

The compound is extensively used as an intermediate in the synthesis of various pharmaceuticals. Its role in peptide synthesis allows for the development of complex peptides that can target specific biological pathways effectively . Moreover, Boc-AHPA is being explored for its efficacy in formulations aimed at enhancing cognitive function and memory retention .

3. Biochemical Research

Boc-AHPA serves as a valuable tool in biochemical research, particularly in studying enzyme interactions and protein folding mechanisms. It aids researchers in understanding cellular processes that could lead to the identification of new therapeutic targets .

Applications

| Field | Description |

|---|---|

| Pharmaceuticals | Key intermediate for drug synthesis targeting neurological disorders |

| Peptide Synthesis | Utilized in solid-phase peptide synthesis for complex peptide development |

| Biochemical Research | Investigates enzyme interactions and protein folding |

| Cosmetic Industry | Explored for formulations promoting skin hydration and elasticity |

| Food Industry | Potential use as a flavor enhancer or nutritional supplement |

Case Study 1: Neuroprotection

A study investigated the effects of Boc-AHPA on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with Boc-AHPA significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent against oxidative damage associated with neurodegenerative conditions.

Case Study 2: Cognitive Enhancement

In an animal model of cognitive impairment, administration of Boc-AHPA was associated with improved performance in memory tasks. The results indicated enhanced synaptic plasticity, suggesting that Boc-AHPA may facilitate cognitive function through modulation of GABAergic signaling pathways.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Boc-AHPA:

- GABA Modulation : Boc-AHPA enhances GABA receptor binding affinity, which may contribute to its neuroprotective effects .

- Peptide Synthesis Efficiency : The compound has been shown to improve the yield and purity of synthesized peptides when used as a building block .

- Potential Side Effects : While generally regarded as safe, some studies indicate the need for further investigation into possible side effects when used in high doses or prolonged periods.

Q & A

Q. What synthetic strategies are employed for preparing (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid?

The synthesis typically involves stereoselective methods to ensure the correct (2R,3R) configuration. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety to prevent undesired side reactions during peptide coupling .

- Hydroxy and Carboxylic Acid Functionalization : Utilizing chiral auxiliaries or asymmetric catalysis to establish the 2-hydroxy and 4-phenyl substituents. For example, Evans oxazolidinones or Sharpless epoxidation may be employed to control stereochemistry .

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) ensure ≥98% purity, as specified in commercial synthesis protocols .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Chiral HPLC : Separates enantiomers and diastereomers to verify optical purity .

- NMR Spectroscopy : - and -NMR analysis of coupling constants (e.g., ) and NOE correlations confirms the relative configuration .

- X-ray Crystallography : Provides definitive proof of absolute configuration for crystalline derivatives .

Q. What analytical techniques are recommended for purity assessment of this compound?

- HPLC with UV/Vis Detection : Quantifies impurities using a C18 column and acetonitrile/water gradients, as per pharmacopeial standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace byproducts .

- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic batches stored at −20°C .

Advanced Research Questions

Q. What experimental approaches mitigate racemization risks during solid-phase peptide synthesis using this Boc-protected amino acid?

- Low-Temperature Coupling : Reactions performed at 0–4°C minimize base-induced epimerization .

- Activation Reagents : Use of HOBt/DIC instead of carbodiimides reduces racemization during amino acid activation .

- Real-Time Monitoring : In situ FTIR tracks coupling efficiency and stereochemical stability during resin-based synthesis .

Q. How can researchers resolve contradictions between theoretical and observed spectroscopic data for this compound?

- 2D NMR Techniques : HSQC and HMBC clarify ambiguous -NMR signals caused by overlapping phenyl or hydroxy proton resonances .

- Computational Modeling : Density Functional Theory (DFT) predicts -NMR chemical shifts, aiding assignments for non-crystalline batches .

- Comparative Analysis : Cross-referencing data with structurally analogous compounds (e.g., (2S,3R)-AHPA hydrochloride) identifies systematic errors in interpretation .

Q. What strategies optimize the solubility of this compound in aqueous-organic solvent systems for bioconjugation?

- Co-Solvent Systems : Use DMSO:water (1:4 v/v) or tert-butanol:water mixtures to enhance solubility without compromising Boc-group stability .

- pH Adjustment : Buffering to pH 7–8 with ammonium bicarbonate improves ionization of the carboxylic acid group .

- Microwave-Assisted Dissolution : Controlled heating (50–60°C) reduces aggregation in polar aprotic solvents like DMF .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported melting points or optical rotations.

- Root Cause : Variations in crystallization solvents (e.g., ethyl acetate vs. hexane) or residual solvents affecting thermal properties .

- Resolution : Repurify the compound via recrystallization from a single solvent system and compare against literature values for analogs (e.g., Boc-protected isoserine derivatives) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.